8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine
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Overview
Description
Chemical Reactions Analysis
8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing to ensure accurate results.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving spirocyclic compounds.
Industry: It may be used in the synthesis of other complex organic compounds
Comparison with Similar Compounds
8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine can be compared with other similar compounds, such as:
8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: This compound has a similar spirocyclic structure but with different substituents.
3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives: These compounds are designed as inhibitors against protein tyrosine phosphatase 1B and have different biological activities
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
8-ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine |
InChI |
InChI=1S/C9H17N3O/c1-2-12-5-3-9(4-6-12)7-13-8(10)11-9/h2-7H2,1H3,(H2,10,11) |
InChI Key |
WXKIPIRRANHXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CC1)COC(=N2)N |
Origin of Product |
United States |
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